Impact of Fluorination Level on Sonogashira Cross-Coupling Yields for 2-Aminotolans
The efficiency of the Sonogashira cross-coupling reaction to form 2-aminotolans is directly correlated with the degree of fluorination on the 2-iodoaniline substrate. A study comparing polyfluorinated 2-iodoanilines demonstrated that increasing the number of fluorine atoms on the ring leads to a substantial decrease in reaction yield [1]. This data point establishes a class-level inference for the performance of 2,3,4,5-tetrafluoro-6-iodoaniline relative to less fluorinated counterparts.
| Evidence Dimension | Sonogashira cross-coupling yield to form 2-aminotolans |
|---|---|
| Target Compound Data | Yield decreases with increasing fluorination (a member of the polyfluorinated class). |
| Comparator Or Baseline | Polyfluorinated 2-iodoanilines with fewer fluorine atoms (exact comparator not specified in abstract, but trend established). |
| Quantified Difference | Yield decreases from 98% to 40% with increasing fluorination of the substrates [1]. |
| Conditions | Reaction in MeCN with catalytic amounts of Pd(PPh3)2Cl2, CuI, and Et3N [1]. |
Why This Matters
Understanding this yield-performance trade-off is critical for route scouting and cost analysis, as it quantifies the efficiency penalty associated with achieving the desired high-fluorine content in the final molecule.
- [1] Politanskaya, L. V., Shteingarts, V. D., & Tretyakov, E. V. (2016). General and efficient synthesis of polyfluorinated 2-aminotolans and 2-arylindoles. Journal of Fluorine Chemistry, 188, 85-98. View Source
